molecular formula C15H19N5O3S B2903239 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1323706-26-8

5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No. B2903239
CAS RN: 1323706-26-8
M. Wt: 349.41
InChI Key: IFRMKPJKYPIWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that possesses a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory disorders. It also modulates the activity of ion channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases. It also modulates the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a high degree of stability. However, one of the major limitations of using this compound is its low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole. One of the most promising areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in the treatment of various neurological disorders, including epilepsy and neuropathic pain. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a multistep process that involves the reaction of various chemical intermediates. The most commonly used method for synthesizing this compound is the condensation reaction between 3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carbaldehyde and 1-(cyclohexylsulfonyl)azetidin-3-amine in the presence of a suitable catalyst.

Scientific Research Applications

5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been found to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. It has also been shown to exhibit anticonvulsant activity, which suggests its potential use as an antiepileptic drug.

properties

IUPAC Name

5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c21-24(22,12-5-2-1-3-6-12)20-9-11(10-20)15-18-14(19-23-15)13-16-7-4-8-17-13/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRMKPJKYPIWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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